Naphthazarin

Catalog No.
S597141
CAS No.
475-38-7
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthazarin

CAS Number

475-38-7

Product Name

Naphthazarin

IUPAC Name

5,8-dihydroxynaphthalene-1,4-dione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H

InChI Key

RQNVIKXOOKXAJQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,8-dihydroxy-1,4-naphthoquinone, 5,8-dioxy-1,4-naphthoquinone, naphthazarin

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

The exact mass of the compound 5,8-Dihydroxy-1,4-naphthoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344555. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of hydroxy-1,4-naphthoquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a symmetric, redox-active organic compound characterized by its conjugated 1,4-naphthoquinone core and dual hydroxyl groups. In industrial and advanced laboratory procurement, it is primarily valued as a high-capacity organic cathode precursor for energy storage, an electrocatalyst for oxygen reduction reactions (ORR), and a building block for the total synthesis of complex dimeric naphthoquinones [REFS-1, REFS-2]. Unlike simpler quinones, Naphthazarin's structure supports strong intramolecular hydrogen bonding, which stabilizes its semiquinone and dianion states, enabling highly reversible, multi-electron redox processes. Its measurable electrochemical reversibility and predictable regiochemistry make it a targeted material for next-generation battery engineering and pharmaceutical synthesis workflows.

Attempting to substitute Naphthazarin with closely related analogs like 1,4-Naphthoquinone (NQ) or Juglone (5-hydroxy-1,4-naphthoquinone) results in measurable performance drops in both electrochemical and synthetic workflows[REFS-1, REFS-2]. 1,4-Naphthoquinone lacks the 5,8-hydroxyl groups, depriving it of the intramolecular hydrogen bonding required to stabilize intermediate radical states; this leads to less positive reduction potentials and poorer reversibility in battery applications. Juglone possesses only a single hydroxyl group, breaking the molecular symmetry. This asymmetry halves the potential lithium-ion coordination sites—drastically reducing specific capacity in organic cathodes—and introduces regioselectivity challenges when used as a precursor in Diels-Alder or Friedel-Crafts syntheses, lowering overall yields of complex dimeric targets compared to the symmetric Naphthazarin core.

Multi-Electron Redox Capacity in Organic Lithium-Ion Batteries

Naphthazarin-based organic salts demonstrate exceptional charge storage capabilities due to their multiple redox-active sites. For example, lithium salts of naphthazarin dimers (e.g., DNP-Li4) achieve a theoretical capacity of 462 mAh/g and deliver a highly reversible practical capacity of approximately 340 mAh/g [1]. In direct contrast, conventional inorganic cathode materials (such as LiCoO2) typically plateau at practical capacities of 140–200 mAh/g. Furthermore, the extensive delocalization and structural stability provided by the Naphthazarin core allow these organic electrodes to maintain high capacity even at extreme active material loadings (up to 94 wt%), outperforming simpler quinones that suffer from rapid capacity fade or dissolution [1].

Evidence DimensionPractical specific capacity in lithium-ion cathodes
Target Compound Data~340 mAh/g (practical) / 462 mAh/g (theoretical) for Naphthazarin derivatives
Comparator Or BaselineConventional inorganic cathodes (140-200 mAh/g)
Quantified Difference>70% increase in practical specific capacity
ConditionsLithium-ion battery cathode formulation at 94 wt% active material loading

Justifies the procurement of Naphthazarin as a foundational building block for developing high-energy-density, metal-free organic batteries.

High Electrocatalytic Activity for Oxygen Reduction Reactions

When immobilized on carbon electrodes, Naphthazarin exhibits the highest electrocatalytic activity for the oxygen reduction reaction (ORR) among hydroxy-1,4-naphthoquinones [1]. Thermodynamic and cyclic voltammetry studies at pH 7 reveal that Naphthazarin efficiently catalyzes the two-electron reduction of oxygen to hydrogen peroxide. This activity is driven by the formation of a highly stable semiquinone anion intermediate, which acts as the primary electron donor to oxygen. Comparators like unsubstituted 1,4-naphthoquinone lack the dual hydroxyl groups necessary to stabilize this intermediate via intramolecular hydrogen bonding, resulting in higher overpotentials and lower catalytic turnover [1].

Evidence DimensionOxygen reduction reaction (ORR) electrocatalytic activity
Target Compound DataDominant two-electron ORR pathway via stable semiquinone intermediate
Comparator Or Baseline1,4-Naphthoquinone (unstable intermediate, higher overpotential)
Quantified DifferenceMaximized semiquinone stabilization at pH 7 leading to higher catalytic turnover
ConditionsImmobilized on carbon electrodes, pH 7 aqueous solution

Essential for material scientists selecting carbon-modifying electrocatalysts for sensors or localized electrochemical hydrogen peroxide synthesis.

Symmetrical Scaffold for High-Yield Bisnaphthazarin Synthesis

In the synthesis of complex pharmaceutical targets like the cytotoxic bisnaphthazarin hybocarpone, Naphthazarin serves as a highly symmetric precursor that bypasses the regioselectivity issues inherent in asymmetric starting materials like Juglone [1]. In advanced synthetic routes, utilizing Naphthazarin-derived intermediates enables critical decarboxylation/oxidation sequences to proceed at ambient temperatures with yields as high as 83% over two steps [1]. Attempting similar dimerizations with less optimized or asymmetric precursors typically requires elevated temperatures, prolonged reaction times, and results in complex isomeric mixtures with significantly lower isolated yields.

Evidence DimensionSynthetic yield and regiocontrol in dimerization
Target Compound Data83% yield in key decarboxylation/oxidation steps at ambient temperature
Comparator Or BaselineAsymmetric quinone precursors (complex isomeric mixtures, lower yields)
Quantified Difference>80% yield with high regiocontrol vs complex mixtures requiring elevated temperatures
ConditionsAmbient temperature decarboxylation/oxidation sequence

Significantly reduces synthetic steps, purification costs, and overall waste in the commercial scale-up of bioactive naphthoquinone derivatives.

Next-Generation Organic Battery Cathodes

Due to its multi-electron redox capability and high theoretical capacity (>400 mAh/g for its derivatives), Naphthazarin is selected as a highly effective active material or precursor for formulating lightweight, sustainable lithium-ion and metal-free organic batteries [1].

Electrochemical Sensor and Fuel Cell Development

Its ability to stabilize semiquinone intermediates makes Naphthazarin a prime candidate for modifying glassy carbon electrodes to drive efficient, two-electron oxygen reduction reactions (ORR) in sensors and hydrogen peroxide electrosynthesis [2].

Pharmaceutical Scaffold for Bioactive Quinones

The molecular symmetry and reactive 1,4-quinone core of Naphthazarin make it a targeted starting material for the total synthesis of complex, naturally occurring therapeutics, including alkannin, shikonin, and hybocarpone analogs, ensuring high regioselectivity and yield [3].

Physical Description

Brown solid; [Alfa Aesar MSDS]

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.02660867 Da

Monoisotopic Mass

190.02660867 Da

Heavy Atom Count

14

LogP

1.79 (LogP)

Melting Point

232.0 °C

UNII

S9IX5I5C0K

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Vapor Pressure

0.0000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

475-38-7

Wikipedia

Naphthazarin

Dates

Last modified: 08-15-2023

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